4-{3-[(4-chlorobenzyl)amino]butyl}phenol
Description
4-{3-[(4-Chlorobenzyl)amino]butyl}phenol is a phenolic compound featuring a butyl chain substituted at the para-position of the phenol ring. The butyl chain is further modified with an amino group linked to a 4-chlorobenzyl moiety.
Properties
IUPAC Name |
4-[3-[(4-chlorophenyl)methylamino]butyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-13(2-3-14-6-10-17(20)11-7-14)19-12-15-4-8-16(18)9-5-15/h4-11,13,19-20H,2-3,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHIPFSFSRDKCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs
The compound’s key structural features—phenol core, butyl chain, and 4-chlorobenzylamino group—are compared below with derivatives varying in substituents or backbone:
4-(4-Chlorobutyl)Phenol
- Key Differences: Lacks the amino linkage and 4-chlorobenzyl group.
- Insights: The absence of the amino group reduces polarity, likely decreasing solubility in polar solvents. This highlights the role of the amine in modulating physicochemical properties .
1-[Benzyl(4-Chlorobenzyl)Amino]-3-(4-Chlorophenoxy)Propan-2-Ol (Compound 25, )
- Structure: Propan-2-ol backbone with benzyl/4-chlorobenzylamino and 4-chlorophenoxy groups.
- Key Differences: Alcohol backbone instead of phenol; additional 4-chlorophenoxy substituent.
- Insights: The propan-2-ol core may enhance hydrogen-bonding capacity, while the 4-chlorophenoxy group increases steric bulk. Compound 25 exists as an oil (95.59% purity), suggesting lower crystallinity compared to phenolic analogs .
1-(4-Chlorobenzyl)-3-(2-(Dimethylamino)-2-Oxoacetyl)-N-(4-Methyl-3-((4-(Pyridin-3-yl)Pyrimidin-2-yl)Amino)Phenyl)-1H-Indole-6-Carboxamide (I13, )
- Structure: Indole derivative with 4-chlorobenzyl and dimethylamino groups.
- Key Differences: Indole core instead of phenol; complex side chains.
- Insights : The 4-chlorobenzyl group in I13 contributes to anticancer activity (IC₅₀ values in µM range), suggesting that its presence in the target compound may enhance bioactivity through improved lipophilicity and target binding .
Substituent Effects
- Chlorine vs.
- Amino Group: Analogs lacking the amino group (e.g., 4-(4-chlorobutyl)phenol) exhibit lower polarity, underscoring the amine’s role in solubility and intermolecular interactions .
Physicochemical Properties
- Melting Points : Bulky substituents (e.g., 4-chlorobenzyl) increase melting points due to enhanced molecular packing. I13’s high melting point (227–229°C) supports this trend .
- Solubility: Amino groups improve water solubility via protonation in acidic conditions. The oily nature of compound 25 suggests reduced crystallinity compared to phenolic analogs .
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